Thiobis(hexamethyldisilazane)

Übersicht

Beschreibung

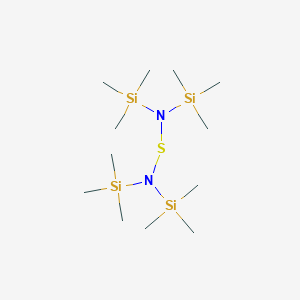

Thiobis(hexamethyldisilazane) is a chemical compound that has been explored as a new precursor for the deposition of sulfur on gold surfaces. This compound is characterized by its ability to rapidly modify surfaces, achieving high coverage values in a short time frame. The significance of thiobis(hexamethyldisilazane) lies in its potential applications in surface science and materials chemistry, particularly in the formation of sulfur films on gold .

Synthesis Analysis

The synthesis of thiobis(hexamethyldisilazane) is not directly detailed in the provided papers. However, its application in the deposition of sulfur on gold surfaces suggests that it is readily available for use in chemical processes. The compound's reactivity and the formation of dense sulfur films indicate that it can be synthesized in a way that makes it suitable for surface modification applications .

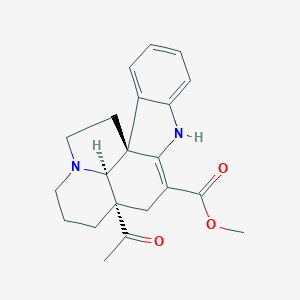

Molecular Structure Analysis

While the molecular structure of thiobis(hexamethyldisilazane) is not explicitly described in the provided papers, its effectiveness in sulfur deposition implies a structure that facilitates the formation of dense sulfur films. The molecular structure likely allows for the concerted cleavage of S-N chemical bonds, which is essential for the proposed adsorption mechanism .

Chemical Reactions Analysis

Thiobis(hexamethyldisilazane) undergoes a one-step concerted adsorption process to deposit sulfur on gold surfaces. This process is characterized by the fast modification of surfaces and the absence of initial deposition of fragments of the precursor. Instead, the deposition of sulfur is observed even after very short modification times. The chemical reactivity of sulfur transfer agents in organic synthesis supports the proposed mechanism, which involves the cleavage of S-N chemical bonds without the need for a dissociative reductive adsorption process .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiobis(hexamethyldisilazane) are inferred from its application in surface modification. The rapid and efficient modification process, as evidenced by cyclic voltammetry, X-ray photoelectron spectroscopy, and scanning tunneling microscopy, suggests that the compound possesses properties conducive to surface adsorption and film formation. The high coverage values and the formation of well-known rectangular structures on gold surfaces further support the compound's suitability for creating dense sulfur films .

Wissenschaftliche Forschungsanwendungen

Deposition of Sulfur on Gold

Thiobis(hexamethyldisilazane) has been utilized as a novel precursor for sulfur deposition on gold surfaces. This process is characterized by its rapidity, achieving high coverage values within minutes. The mechanism involves a concerted adsorption process, distinct from the dissociative reductive adsorption process. This application is significant in modifying gold surfaces, as evidenced by experiments using cyclic voltammetry, X-ray photoelectron spectroscopy, and scanning tunneling microscopy (Koczkur & Houmam, 2014).

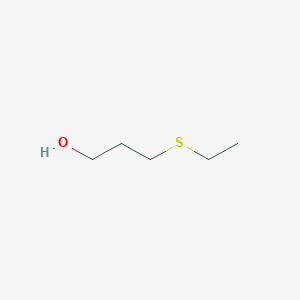

Trimethylsilylation of Alcohols

A highly efficient method for trimethylsilylation of various types of alcohols using hexamethyldisilazane, in the presence of ammonium thiocyanate under neutral conditions, has been developed. This method has been particularly effective for primary, secondary, tertiary, allylic, and sugar-derived alcohols (Jadhav, Kumar, Chaudhari, & Dhavale, 2007).

Preparation of Tardigrades for SEM Imaging

Hexamethyldisilazane (HMDS) offers a simpler alternative to critical point drying in the sample preparation of tardigrades for Scanning Electron Microscope (SEM) imaging. This method allows for the same state of dehydration of the specimen without needing specialized equipment, making it a valuable tool in microscopic studies (Shively & Miller, 2009).

Porosity of Silica Xerogels

The treatment of silica xerogel films with hexamethyldisilazane (HMDS) was studied using variable angle spectroscopic ellipsometry and ellipsometric porosimetry. The results showed that HMDS treatment reduces the porosity of silica xerogels by approximately 15%, which can be attributed to changes in the silica network. This has implications in the field of material sciences, particularly in modifying the properties of silica-based materials (Himcinschi et al., 2002).

Safety And Hazards

Zukünftige Richtungen

Hexamethyldisilazane, a derivative of Thiobis(hexamethyldisilazane), has shown remarkable potential in heterocyclic chemistry . It has been used in various chemical reactions, including the synthesis of trisubstituted imidazoles . Future research may explore more applications of this versatile organosilicon reagent .

Eigenschaften

IUPAC Name |

[[[bis(trimethylsilyl)amino]sulfanyl-trimethylsilylamino]-dimethylsilyl]methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H36N2SSi4/c1-16(2,3)13(17(4,5)6)15-14(18(7,8)9)19(10,11)12/h1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYSTONGOLZKOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N([Si](C)(C)C)SN([Si](C)(C)C)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H36N2SSi4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiobis(hexamethyldisilazane) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

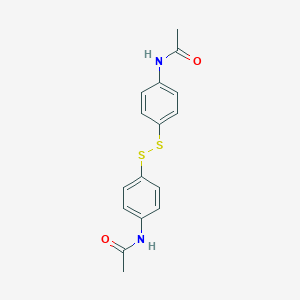

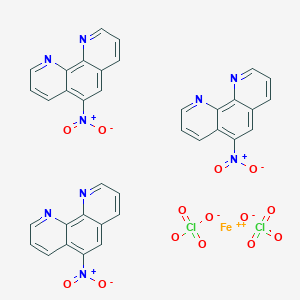

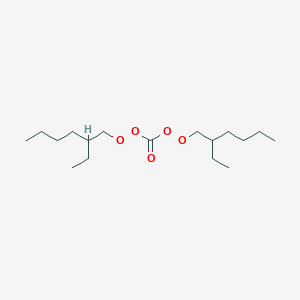

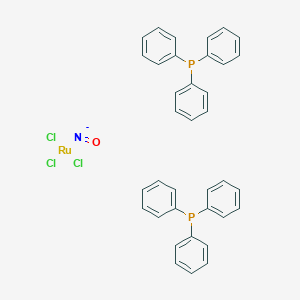

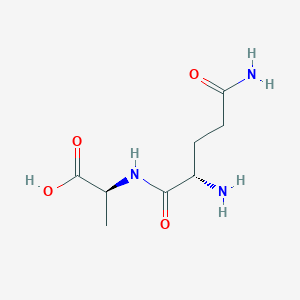

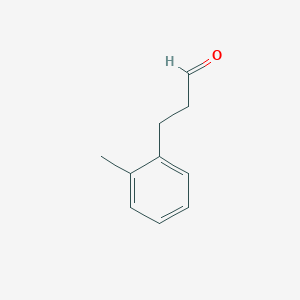

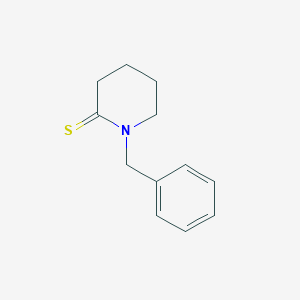

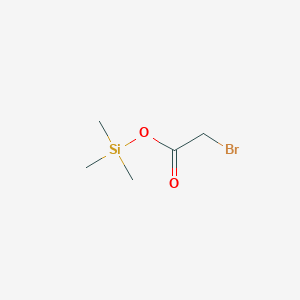

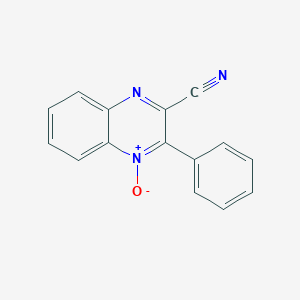

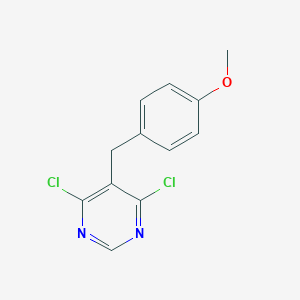

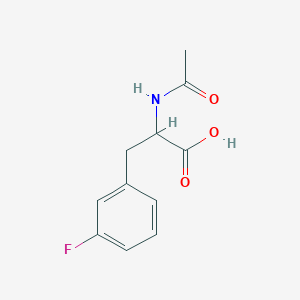

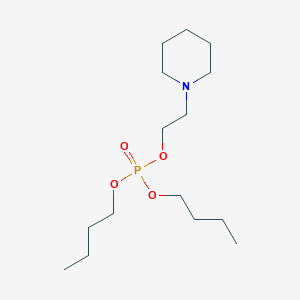

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.